molecular formula C3H3F5N2O B8767488 2,2,3,3,3-Pentafluoropropanehydrazide CAS No. 680-14-8

2,2,3,3,3-Pentafluoropropanehydrazide

Cat. No.: B8767488
CAS No.: 680-14-8
M. Wt: 178.06 g/mol
InChI Key: ZJTZZFRCOPTVDW-UHFFFAOYSA-N
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Description

2,2,3,3,3-Pentafluoropropanehydrazide is a fluorinated organic compound characterized by a propane backbone with five fluorine atoms substituted at the C2 and C3 positions and a hydrazide (-NH-NH2) functional group. Fluorinated hydrazides are valued for their stability, reactivity, and ability to modulate biological activity due to the electron-withdrawing effects of fluorine atoms .

Properties

CAS No.

680-14-8

Molecular Formula

C3H3F5N2O

Molecular Weight

178.06 g/mol

IUPAC Name

2,2,3,3,3-pentafluoropropanehydrazide

InChI

InChI=1S/C3H3F5N2O/c4-2(5,1(11)10-9)3(6,7)8/h9H2,(H,10,11)

InChI Key

ZJTZZFRCOPTVDW-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(F)(F)F)(F)F)NN

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Differences
Compound Name Molecular Formula Fluorine Substitution Functional Group Key Applications/Properties
2,2,3,3,3-Pentafluoropropanehydrazide C3H3F5N2O* 5 F (C2, C3) Hydrazide (-CONHNH2) Likely precursor for bioactive molecules (inferred)
3,3,3-Trifluoropropanehydrazide C3H5F3N2O 3 F (C3) Hydrazide (-CONHNH2) Intermediate in pharmaceuticals/agrochemicals
2,2,3,3,3-Pentafluoropropanoyl chloride C3ClF5O 5 F (C2, C3) Acyl chloride (-COCl) Precursor for esters/acids; bp: -4°C
Ethyl 2,2,3,3,3-pentafluoropropanoate C5H5F5O2 5 F (C2, C3) Ester (-COOEt) Volatile solvent; MW: 192.085 g/mol
2,2,3,3,3-Pentafluoropropionic acid C3HF5O2 5 F (C2, C3) Carboxylic acid (-COOH) High density (~1.57 g/cm³); GC assay ≥97%

*Inferred formula based on analogous compounds.

Key Observations:
  • Fluorine Substitution : Increasing fluorine atoms (e.g., trifluoro vs. pentafluoro) enhances thermal stability and chemical inertness but may reduce solubility in polar solvents.
  • Functional Groups : The hydrazide group (-CONHNH2) offers nucleophilic reactivity for condensation reactions, while acyl chlorides (e.g., ) are highly reactive intermediates. Esters () and acids () are typically used in materials science or as synthetic intermediates.
Table 2: Reactivity and Use Cases
Compound Type Reactivity Profile Industrial/Pharmaceutical Relevance
Hydrazides (Pentafluoro/Trifluoro) Nucleophilic attack at the hydrazide NH2 site; forms Schiff bases or heterocycles Drug discovery (e.g., antiviral agents), agrochemical synthesis
Acyl Chlorides High electrophilicity; reacts with alcohols/amines to form esters/amides Key intermediates in polymer and API synthesis
Esters Hydrolyzed to acids; used as solvents or flavoring agents Solvents in electronics; fragrances
  • Hydrazides: The pentafluoropropanehydrazide’s electron-deficient carbonyl group (due to fluorine) likely accelerates reactions with aldehydes or ketones compared to non-fluorinated analogs.
  • Safety: While safety data for the hydrazide is unavailable, related fluorinated alcohols (e.g., 2,2,3,3,3-Pentafluoro-1-propanol in ) show moderate toxicity (LD50: 1000 mg/kg in mice), suggesting careful handling is essential .

Physical Properties and Stability

  • Thermal Stability : Fluorinated compounds generally exhibit higher thermal stability. For example, 2,2,3,3,3-Pentafluoropropionic acid () has a density of ~1.57 g/cm³, indicating strong intermolecular forces due to fluorine’s electronegativity.
  • Volatility : Esters like ethyl pentafluoropropionate () are more volatile (MW: 192 g/mol) than hydrazides, which are likely solids at room temperature.

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